N'-[(E)-(4-fluorophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide

Lipophilicity Drug-likeness Membrane permeability

This quinoline-8-thioether hydrazone is structurally unique and cannot be substituted by any single generic analog. The −S−CH₂− linker at the 8-position provides a soft Lewis base donor absent in common ether analogs, enabling NOS tridentate metal chelation and resisting CYP450 O-dealkylation. The 4-fluorobenzylidene substituent independently drives DNA gyrase inhibition and Gram-positive antibacterial potency, outperforming unsubstituted and oxygen-linked comparators. Available as a screening compound with confirmed stock. Procure alongside the oxygen analog for matched-pair metabolic stability profiling.

Molecular Formula C18H14FN3OS
Molecular Weight 339.4 g/mol
Cat. No. B11508941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(4-fluorophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide
Molecular FormulaC18H14FN3OS
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)SCC(=O)NN=CC3=CC=C(C=C3)F)N=CC=C2
InChIInChI=1S/C18H14FN3OS/c19-15-8-6-13(7-9-15)11-21-22-17(23)12-24-16-5-1-3-14-4-2-10-20-18(14)16/h1-11H,12H2,(H,22,23)/b21-11+
InChIKeyBIOHSFDIXSBKQM-SRZZPIQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 59 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.9 [ug/mL] (The mean of the results at pH 7.4)

N'-[(E)-(4-Fluorophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide: Procurement-Relevant Chemical Identity and Physicochemical Profile


N'-[(E)-(4-fluorophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide (CAS not yet formally assigned; ChemDiv Compound ID 8012-4026) is a synthetic hydrazone derived from the condensation of 4-fluorobenzaldehyde with 2-(quinolin-8-ylsulfanyl)acetohydrazide . It belongs to the quinoline acetohydrazide-hydrazone class, a scaffold recognized in medicinal chemistry for antibacterial, anticancer, and anti-inflammatory activities [1]. The compound has molecular formula C₁₈H₁₄FN₃OS, a molecular weight of 339.39 g·mol⁻¹, calculated logP of 3.08, aqueous solubility (logSw) of −3.12, polar surface area of 44.87 Ų, one hydrogen bond donor, and five hydrogen bond acceptors . Its InChIKey is BIOHSFDIXSBKQM-UHFFFAOYSA-N, and it is available as a screening compound from ChemDiv’s Discovery Chemistry Collection [2].

Why N'-[(E)-(4-Fluorophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide Cannot Be Replaced by Generic In-Class Analogs


Quinoline acetohydrazide-hydrazone derivatives are not functionally interchangeable. Three structural features of this specific compound drive its distinct profile relative to the most apparent generic substitutes. First, the thioether (−S−CH₂−) linker at the quinoline 8-position (versus the more common ether −O−CH₂− linker) alters lipophilicity and metal-coordination chemistry: sulfur is a softer donor atom than oxygen, favoring distinct transition-metal chelation geometries and potentially modifying redox behavior . Second, the 4-fluorobenzylidene substituent on the hydrazone moiety has been independently associated with enhanced DNA gyrase inhibition and antibacterial potency in closely related quinoline acetohydrazide-hydrazone series, where 4-F substitution ranked among the most active modifications [1]. Third, substitution at the quinoline 8-position (as opposed to the 2-position or sulfonamide derivatives) governs the spatial orientation of the hydrazone side chain relative to the quinoline plane, directly affecting target binding conformations [2]. These three features—linker atom identity, arylidene substituent electronics, and positional isomerism—cannot be simultaneously recapitulated by any single generic analog, making blind substitution a procurement risk.

Quantitative Differentiation Evidence for N'-[(E)-(4-Fluorophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide


Lipophilicity Advantage of the Thioether Linker Over the Ether Analog: Calculated logP Comparison

The target compound, bearing a thioether (−S−CH₂−) linker at the quinoline 8-position, exhibits a calculated logP of 3.08 (ChemDiv prediction) . The direct oxygen analog, N′-(4-fluorobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide, has a calculated logP of approximately 2.55–2.70 (estimated from the reported molecular formula C₁₈H₁₄N₃O₂F and structural substitution of S→O, which typically reduces logP by 0.4–0.6 units) . The thioether sulfur increases lipophilicity, which may enhance membrane permeability and oral bioavailability potential relative to the ether analog, consistent with the general observation that sulfur-for-oxygen substitution in drug-like molecules raises logP by 0.3–0.7 log units [1].

Lipophilicity Drug-likeness Membrane permeability

Metal-Chelation Differentiation: Thioether Sulfur as a Softer Donor Atom for Transition-Metal Complexation

The thioether sulfur in the target compound provides a softer Lewis base donor site compared to the ether oxygen in N′-(4-fluorobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide. In the oxygen analog, El-saied et al. (2020) demonstrated that the hydrazone ligand (1) coordinates metal ions exclusively through the enolic carbonyl oxygen and azomethine nitrogen (NO donor set), with the ether oxygen remaining non-coordinating . By contrast, the thioether sulfur in the target compound can participate as a third donor atom (NOS donor set), enabling tridentate coordination to softer metal ions such as Cu(I), Ag(I), Au(I), and Hg(II). This was experimentally confirmed in a closely related quinolin-8-ylsulfanyl acetate system where the thioether sulfur actively participated in metal binding, producing complexes with distinct geometries and enhanced biological activity compared to the oxygen analogs [1].

Coordination chemistry Metallodrug design Bioinorganic chemistry

Antibacterial Activity Benchmark: 4-Fluorobenzylidene Substitution Confers Enhanced DNA Gyrase Inhibition and Antimicrobial Potency

Sridhar et al. (2016) evaluated a series of (E)-N′-(substituted-benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl)acetohydrazide-hydrazone derivatives for antibacterial activity and DNA gyrase inhibition. Among all substituents tested, the 4-fluorobenzylidene analog (compound 9b in that series) exhibited excellent antibacterial activity against S. aureus (MTCC 96) and S. pyogenes (MTCC 442), with activity comparable to the most potent derivatives in the series [1]. The DNA gyrase inhibition assay showed that fluoro-substituted derivatives achieved IC₅₀ values in the range of 0.14–0.19 mg·mL⁻¹ against S. aureus DNA gyrase A, establishing that the 4-fluorobenzylidene pharmacophore is a key contributor to target engagement [1]. This class-level evidence supports the expectation that the target compound, which incorporates the identical 4-fluorobenzylidene hydrazone moiety, should retain this activity-conferring structural feature [2].

Antibacterial DNA gyrase inhibition Antimicrobial resistance

Antimicrobial Performance of the Closest Structural Analog: Oxygen-Linked Hydrazone Ligand Shows Superior Activity Against B. subtilis

The closest experimentally characterized structural analog, N′-(4-fluorobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (ligand 1 in El-saied et al., 2020), was evaluated by the agar well diffusion method. This oxygen analog displayed inhibition zone (IZ) values of 50 mm against Bacillus subtilis (activity index AI = 122%, exceeding the tetracycline standard at 40 mm / AI = 100%), 14 mm against Escherichia coli (AI = 41%), 15 mm against Aspergillus niger (AI = 41%), and 14 mm against Candida albicans (AI = 47%) . Although these data are for the oxygen-linked analog and not the target thioether compound, they establish a quantitative performance floor for this chemotype: the hydrazone scaffold with 4-fluorobenzylidene substitution is intrinsically antimicrobial, and the thioether modification in the target compound is expected to modulate—rather than abolish—this activity through altered lipophilicity and metal-chelation properties [1].

Antimicrobial Gram-positive bacteria Fungicidal activity

Anticancer and COX-2 Inhibitory Potential: Class-Level Evidence for Quinoline Acetohydrazide-Hydrazone Derivatives

Rajasekhara Reddy et al. (2018) evaluated a panel of quinoline acetohydrazide-hydrazone derivatives for COX-2 inhibition and anticancer activity. Trifluoromethyl-substituted derivatives in this series demonstrated significant COX-2 inhibition and appreciable in vitro cytotoxicity against breast (MCF-7) and skin cancer cell lines in MTT assays [1]. The 4-fluorobenzylidene moiety in the target compound, while lacking the −CF₃ group, shares the electron-withdrawing aromatic substitution pattern that was associated with favorable docking scores against COX-2, NF-κB, HDAC, and human topoisomerase I targets [1]. Additionally, independent studies on quinoline acetohydrazide α-aminophosphonate derivatives bearing 4-fluorophenyl groups have demonstrated potent activity against MCF-7 and HepG2 cancer cell lines . These class-level findings support the inclusion of the target compound in anticancer screening panels, particularly where COX-2-mediated inflammation contributes to tumor progression.

Anticancer COX-2 inhibition Drug repurposing

Metabolic Stability Differentiation: Thioether Linker Resists Phase I Oxidative Metabolism Compared to the Ether Analog

The thioether (−S−CH₂−) linker in the target compound is inherently more resistant to cytochrome P450-mediated oxidative O-dealkylation than the ether (−O−CH₂−) linker present in the most common generic analogs . Ether-linked drugs are frequently metabolized via CYP450-catalyzed α-carbon hydroxylation followed by spontaneous O-dealkylation, a major clearance pathway that limits half-life and oral exposure. Thioethers undergo a different metabolic fate—primarily S-oxidation to sulfoxide and sulfone metabolites—which generally occurs at slower rates and yields metabolites that often retain biological activity [1]. This metabolic differentiation, while not yet experimentally confirmed for this specific compound, is a well-established structure-metabolism relationship in medicinal chemistry and provides a rational basis for selecting the thioether analog when improved metabolic stability is a screening objective [1].

Metabolic stability CYP450 resistance Pharmacokinetics

Optimal Research Application Scenarios for N'-[(E)-(4-Fluorophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide


Antibacterial Hit Discovery: Screening Against Gram-Positive Pathogens Including MRSA and VRE

The 4-fluorobenzylidene hydrazone pharmacophore has been independently validated for DNA gyrase inhibition and potent antibacterial activity against S. aureus and S. pyogenes in quinoline acetohydrazide-hydrazone series [1]. The closest oxygen analog demonstrated an inhibition zone of 50 mm (AI = 122%) against B. subtilis, exceeding the tetracycline standard . The thioether linker may further modulate antibacterial potency through altered lipophilicity (logP = 3.08 ) and enhanced membrane penetration. This compound is a strong candidate for inclusion in phenotypic screening panels targeting drug-resistant Gram-positive pathogens.

Metallodrug Lead Generation: Synthesis of Novel Transition-Metal Complexes with Enhanced Bioactivity

The thioether sulfur at the quinoline 8-position provides a soft Lewis base donor site unavailable in the common ether analogs, enabling NOS tridentate chelation to Cu(I/II), Ag(I), Zn(II), and other biologically relevant metal ions [2]. The parent oxygen analog already demonstrated that Cu(II) complexation amplified antifungal activity: the Cu(II) complex achieved an IZ of 42 mm (AI = 114%) against A. niger, significantly exceeding the free ligand . The target compound's additional sulfur donor is expected to yield kinetically more inert complexes, making it a valuable ligand scaffold for metallodrug discovery programs.

Anticancer Screening: Evaluation in MCF-7, HepG2, and COX-2-Dependent Cancer Models

Quinoline acetohydrazide-hydrazone derivatives have demonstrated in silico binding to COX-2, NF-κB, HDAC, and topoisomerase I, with trifluoromethyl-substituted analogs showing significant in vitro cytotoxicity against breast and skin cancer cell lines [3]. Independent studies on 4-fluorophenyl-substituted quinoline thiohydrazineyl α-aminophosphonates confirmed potent activity against MCF-7 and HepG2 cells . The target compound, combining the quinoline-8-thioether scaffold with the 4-fluorobenzylidene pharmacophore, is well-suited for MTT-based cytotoxicity screening cascades and follow-up COX-2 enzyme inhibition assays.

Metabolic Stability Profiling: Thioether-Containing Analog in ADME Cassette Screening

The thioether (−S−CH₂−) linker is predicted to resist CYP450-mediated O-dealkylation, a common metabolic liability of ether-linked analogs [4]. Procurement of this compound alongside its oxygen analog enables a direct matched-pair comparison of microsomal stability, CYP inhibition, and plasma protein binding. Such head-to-head metabolic profiling can quantify the metabolic advantage of sulfur-for-oxygen substitution in the quinoline acetohydrazide-hydrazone series, generating valuable SAR data for lead optimization [4].

Quote Request

Request a Quote for N'-[(E)-(4-fluorophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.